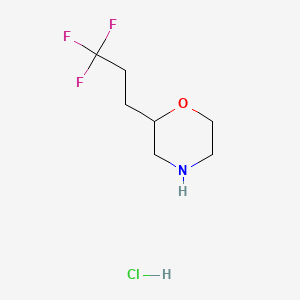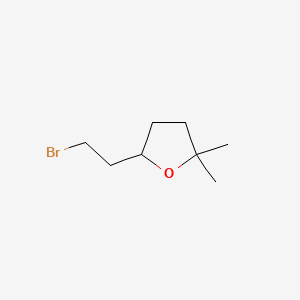
5-(2-Bromoethyl)-2,2-dimethyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromoethyl)-2,2-dimethyloxolane is an organic compound with the molecular formula C7H13BrO. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. The compound is characterized by the presence of a bromoethyl group attached to the oxolane ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-2,2-dimethyloxolane typically involves the bromination of 2,2-dimethyloxolane. One common method is the reaction of 2,2-dimethyloxolane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The bromination occurs selectively at the ethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(2-Bromoethyl)-2,2-dimethyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 2,2-dimethyloxolane-5-ene.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxirane derivatives or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in non-polar solvents such as tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethers, amines, and alcohols depending on the nucleophile used.
Elimination Reactions: The major product is 2,2-dimethyloxolane-5-ene.
Oxidation and Reduction: Products include oxirane derivatives and alcohols.
科学研究应用
5-(2-Bromoethyl)-2,2-dimethyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its ability to undergo nucleophilic substitution reactions makes it useful in labeling and modifying biomolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(2-Bromoethyl)-2,2-dimethyloxolane involves its reactivity towards nucleophiles. The bromine atom in the bromoethyl group is a good leaving group, allowing the compound to undergo nucleophilic substitution reactions. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
相似化合物的比较
Similar Compounds
2-Bromoethyl methyl ether: Similar in structure but contains a methoxy group instead of an oxolane ring.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of an oxolane ring.
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane: Contains a dioxane ring instead of an oxolane ring.
Uniqueness
5-(2-Bromoethyl)-2,2-dimethyloxolane is unique due to its specific ring structure and the presence of the bromoethyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. Its ability to undergo selective nucleophilic substitution and elimination reactions sets it apart from similar compounds.
属性
分子式 |
C8H15BrO |
|---|---|
分子量 |
207.11 g/mol |
IUPAC 名称 |
5-(2-bromoethyl)-2,2-dimethyloxolane |
InChI |
InChI=1S/C8H15BrO/c1-8(2)5-3-7(10-8)4-6-9/h7H,3-6H2,1-2H3 |
InChI 键 |
UPSJPRNPWJBPNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(O1)CCBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


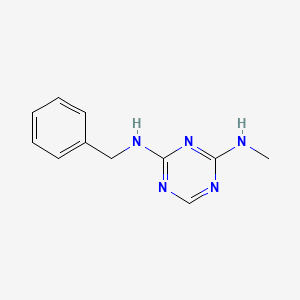
![3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B13458731.png)
![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)
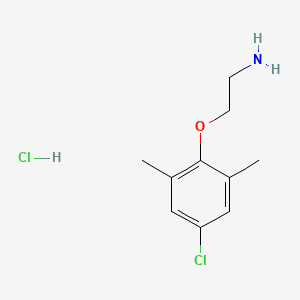
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
![8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)
![1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)
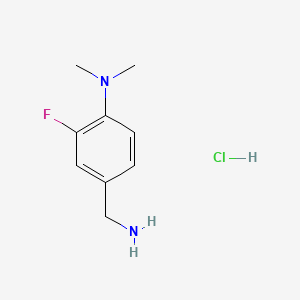
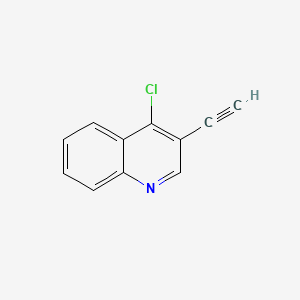
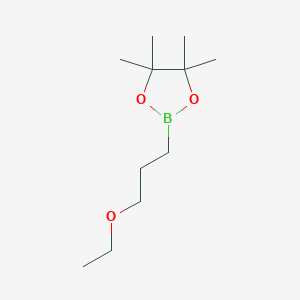

![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
